molecular formula C3H3ClN2S2 B3032694 2-Chloro-5-(methylthio)-1,3,4-thiadiazole CAS No. 36757-53-6

2-Chloro-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B3032694
CAS No.: 36757-53-6
M. Wt: 166.7 g/mol
InChI Key: OWUIGBYCAOWIRE-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3H3ClN2S2 and its molecular weight is 166.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

  • A study by Fan et al. (2010) highlights the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, demonstrating potential fungicide activity against several fungi, suggesting applications in agriculture for crop protection (Fan et al., 2010).
  • Sych et al. (2019) explored derivatives of 1,3,4-thiadiazole for antimicrobial and antifungal actions, with some compounds showing sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Potential in Pharmaceutical Research

  • Clerici et al. (2001) synthesized derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, finding some compounds with notable antidepressant and anxiolytic properties, indicating potential use in developing new CNS-active drugs (Clerici et al., 2001).
  • Gomha et al. (2017) synthesized new derivatives incorporating the thiadiazole moiety, showing significant anticancer activities, highlighting its potential in cancer research (Gomha et al., 2017).
  • Shukla et al. (2012) developed bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors, showing potential in targeting cancer metabolism (Shukla et al., 2012).

Material Science and Corrosion Inhibition

  • Bentiss et al. (2007) researched the use of 1,3,4-thiadiazoles as corrosion inhibitors for mild steel in acidic environments, a crucial application in material science and engineering (Bentiss et al., 2007).

Properties

IUPAC Name

2-chloro-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2S2/c1-7-3-6-5-2(4)8-3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUIGBYCAOWIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544733
Record name 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36757-53-6
Record name 2-Chloro-5-(methylsulfanyl)-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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